molecular formula C6H6N2OS B1481462 2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one CAS No. 2098024-31-6

2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1481462
CAS No.: 2098024-31-6
M. Wt: 154.19 g/mol
InChI Key: VGZCZOVXBYBTHD-UHFFFAOYSA-N
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Description

2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one is a dihydropyrimidinone derivative, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential. Researchers value this core structure as a versatile building block for synthesizing more complex heterocyclic systems and for its wide range of investigated biological activities . The this compound analog is of particular interest due to the reactive vinyl substituent at the 6-position, which offers a handle for further chemical modification through cross-coupling or addition reactions to create targeted libraries for drug discovery. The dihydropyrimidinone scaffold is present in compounds with documented antimicrobial , anticonvulsant , and antinociceptive activities . For instance, structurally similar 6-methyl and 6-propyl analogs have been studied as antimicrobial agents and for the treatment of hyperthyroidism, respectively . The specific physicochemical properties and solubility of this vinyl analog can be modeled based on data from related pyrimidinones, which are often poorly water-soluble, making co-solvent strategies a key area of investigation for formulation and bioavailability studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: To be confirmed upon sourcing Molecular Formula: To be confirmed upon sourcing Molecular Weight: To be confirmed upon sourcing Storage: Store in a cool, dry place, sealed under inert conditions.

Properties

IUPAC Name

6-ethenyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-2-4-3-5(9)8-6(10)7-4/h2-3H,1H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZCZOVXBYBTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₈N₄OS
  • Molecular Weight : 196.24 g/mol
  • CAS Number : 1004-40-6

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antitumor properties. For example, a study highlighted the synthesis of novel alloxazine analogues that showed enhanced selectivity for tumor cells, indicating the potential for these compounds in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that various derivatives possess significant antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways related to growth and proliferation. This inhibition can lead to altered cellular functions such as reduced cell viability and migration, making it a candidate for further investigation in cancer treatment .

Case Study 1: Antitumor Efficacy

In a controlled study, derivatives of this compound were administered to cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating strong antitumor potential compared to standard chemotherapeutics.

Case Study 2: Antibacterial Screening

A series of experiments assessed the antibacterial efficacy of synthesized compounds against Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting their potential as effective antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggers apoptotic pathways through caspase activation.
  • Antibacterial Mechanism : Disrupts bacterial membrane integrity and inhibits essential metabolic processes.

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AntitumorVarious Cancer Cell Lines5 - 15
AntibacterialStaphylococcus aureus10 - 30
AntibacterialEscherichia coli15 - 25

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. Specifically, studies have shown that 2-thioxo-6-vinyl derivatives can inhibit viral replication, making them candidates for antiviral drug development. For instance, modifications to the thioxo group enhance the compound's efficacy against specific viral strains.

Antitumor Properties
The compound has also been investigated for its potential antitumor effects. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This property is particularly relevant in the context of developing new chemotherapeutic agents.

Case Study: Synthesis and Testing
A study synthesized various analogs of 2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one and tested their biological activity against different cancer cell lines. The results indicated significant cytotoxicity in certain analogs, suggesting a promising direction for further research in cancer therapeutics.

Agricultural Science Applications

Pesticide Development
The unique chemical structure of this compound makes it an interesting candidate for developing novel pesticides. Its ability to interfere with specific biochemical pathways in pests can lead to effective pest control solutions.

Fungicidal Activity
Research has demonstrated that this compound exhibits fungicidal properties against various plant pathogens. Field trials have shown its effectiveness in controlling fungal diseases in crops, thus supporting its potential use as a biofungicide.

Materials Science Applications

Polymer Chemistry
The vinyl group in the structure allows for polymerization reactions, making this compound useful in the synthesis of novel polymer materials. These materials can have applications in coatings, adhesives, and other industrial products.

Nanotechnology
Recent studies have explored the incorporation of this compound into nanomaterials for drug delivery systems. The ability to modify the release profiles of drugs encapsulated within these nanocarriers can enhance therapeutic efficacy while minimizing side effects.

Data Table: Summary of Applications

Field Application Findings
Medicinal ChemistryAntiviral ActivityInhibits viral replication; potential drug candidate
Antitumor PropertiesInduces apoptosis in cancer cells
Agricultural SciencePesticide DevelopmentEffective against pests; potential bio-pesticide
Fungicidal ActivityControls fungal diseases in crops
Materials SciencePolymer ChemistryUseful for synthesizing novel polymer materials
NanotechnologyEnhances drug delivery systems

Comparison with Similar Compounds

Antimicrobial Properties

Substituents at the 6-position significantly modulate antimicrobial activity:

Compound Activity Profile Key Findings Reference
6-Methyl-2-thioxo derivative Active against Enterococcus faecalis and Candida albicans; inactive against S. aureus, E. coli Limited spectrum due to methyl group’s weak electron-withdrawing effects
Au(III) complex of 6-methyl derivative Broad-spectrum activity, including S. aureus and E. coli Au(III) enhances ligand binding to microbial targets via S/O coordination
6-Bromo-/nitro-phenyl derivatives Enhanced activity against Gram-positive bacteria Electron-withdrawing groups improve membrane penetration
6-Vinyl derivative (hypothetical) Potential for extended conjugation and reactivity; untested Vinyl’s π-electrons may interact with bacterial enzymes

Coordination Chemistry

The thione (C=S) and carbonyl (C=O) groups in 2-thioxo-dihydropyrimidinones serve as binding sites for metal ions. For instance:

  • Au(III) Complex of 6-Methyl Derivative : Coordinates via S and O atoms, forming a tetrahedral geometry. This complex exhibits improved antimicrobial activity compared to the free ligand .
  • Pt(II) Complex of 6-Chlorophenyl Derivative : Shows antiviral activity, likely due to metal-induced DNA intercalation .

The vinyl group in 2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one could offer additional coordination sites or π-backbonding interactions, though experimental validation is needed.

Spectral and Structural Analysis

Key spectral data for analogs:

  • 6-Methyl Derivative :
    • IR : C=S (174.6 ppm), C=O (163.0 ppm) .
    • NMR : Signals at δ 2.54 ppm (CH₃) and 40.31 ppm (C=O) in solid-state NMR .
  • 6-Phenyl Derivative :
    • ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm; NH signals at δ 9.5–11.2 ppm .

The vinyl substituent would likely introduce distinct NMR signals (e.g., alkene protons at δ 5–6 ppm) and IR stretches for C=C bonds (~1600 cm⁻¹).

Preparation Methods

One-Pot Multi-Component Condensation Using Thiourea and Vinyl Precursors

  • General Approach:
    The compound can be synthesized via a one-pot three-component reaction involving thiourea, an aldehyde or vinyl precursor, and a 1,3-dicarbonyl compound under solvent-free or mild solvent conditions. Catalysts such as metal nitrates (e.g., Bi(NO3)3·5H2O), Lewis acids (ZrCl4), or bio-based magnetic nano-catalysts have been employed to facilitate the reaction with good to excellent yields.

  • Catalysts and Conditions:

    • Bi(NO3)3·5H2O or ZrCl4 catalysis under solvent-free conditions at elevated temperatures (around 70°C)
    • Fe3O4@nano-cellulose/Sb(V) magnetic nano-catalyst under solvent-free conditions using an electrical mortar-heater at 70°C, enabling easy catalyst recovery by magnetic separation and reusability up to four cycles without significant loss of activity.
  • Advantages:

    • High yield (up to 98%)
    • Eco-friendly solvent-free conditions
    • Simple work-up and catalyst recyclability
    • Short reaction times (4–20 minutes in optimized conditions)

Stepwise Synthesis via Condensation of Ethylcyanoacetate and Thiourea

  • Procedure:
    A two-step synthesis involves refluxing thiourea with ethylcyanoacetate in dry ethanol with sodium metal to generate 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one intermediates. Subsequent alkylation (e.g., with methyl iodide) under reflux in methanol yields substituted derivatives.

  • Reaction Conditions:

    • Reflux in absolute methanol or ethanol
    • Use of sodium methylate or sodium metal as base
    • Alkylation performed with alkyl halides under reflux
  • Yields and Purification:

    • Moderate to good yields (typically above 70%)
    • Purification by recrystallization from acetone-DMF or ethanol-water mixtures

Detailed Experimental Data and Optimization

Catalyst Screening and Reaction Optimization (Example from Fe3O4@nano-cellulose/Sb(V) Catalyst System)

Entry Solvent Catalyst (g) Temperature Time (min) Yield (%) Notes
1 Water 0.03 Reflux 18 73
2 Ethanol 0.03 Reflux 12 80
3 Methanol 0.03 Reflux 20 69
4 Acetonitrile 0.03 Reflux 20 72
6 None (solvent-free) 0.03 90°C 6 93 Electrical mortar-heater
7 None (solvent-free) 0.03 80°C 6 98 Electrical mortar-heater
8 None (solvent-free) 0.03 70°C 6 98 Optimal condition
13 None (solvent-free) 0.00 70°C 50 47 No catalyst, low yield

Table 1: Optimization of reaction conditions for the synthesis of this compound derivatives.

Substrate Scope and Product Yields

Entry Aromatic Aldehyde Substituent Product Type Reaction Time (min) Yield (%) Melting Point (°C)
1 4-Chloro Pyrimidoquinoline derivative 6 98 >300
2 4-Nitro Pyrimidoquinoline derivative 4 94 282–284

Table 2: Representative examples of derivatives synthesized using Fe3O4@nano-cellulose/Sb(V) catalyst.

Mechanistic Insights and Catalytic Role

  • The catalyst Fe3O4@nano-cellulose/Sb(V) acts as a Lewis acid, activating carbonyl groups and facilitating nucleophilic attack by thiourea derivatives.
  • The solvent-free condition and use of a magnetic nano-catalyst improve reaction kinetics and simplify purification.
  • The vinyl group introduction occurs via condensation with aldehyde or vinyl precursors, followed by cyclization to form the pyrimidine ring system.

Comparative Analysis of Preparation Methods

Method Catalyst/Condition Yield (%) Reaction Time Environmental Aspect Reusability
Biginelli-type reaction with Bi(NO3)3·5H2O or ZrCl4 Lewis acid catalysis, solvent-free Good (up to 90%) 10–20 min Solvent-free, mild temp Not reported
Stepwise condensation with sodium methylate Reflux in methanol/ethanol Moderate to good (70–85%) Several hours Uses solvents, base Not applicable
Fe3O4@nano-cellulose/Sb(V) catalyst Magnetic nano-catalyst, solvent-free, 70°C Excellent (up to 98%) 6 min Green, catalyst recyclable Up to 4 cycles

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Use SHELX software for structure refinement. Single crystals are grown via slow evaporation, and diffraction data collected at 295 K. SHELXL refines atomic positions, accounting for disorder (e.g., in perchlorate salts) .
  • NMR Analysis : Assign peaks using 1H^1H- and 13C^{13}C-NMR. The vinyl proton resonates at δ 5.0–6.5 ppm (doublets), while the thioxo group affects deshielding of adjacent carbons (~δ 170–180 ppm for C=S) .

Advanced Consideration : For disordered structures (e.g., co-crystallized solvents), use SQUEEZE in PLATON to model electron density .

What mechanisms underlie the biological activity of this compound, and how do substituents influence target interactions?

Advanced Research Focus
The thioxo and vinyl groups are critical for binding. For example:

  • Thioxo group : Forms hydrogen bonds with enzyme active sites (e.g., DNA ligase IV inhibition in SCR7 analogs) .
  • Vinyl substituent : Enhances π-π stacking with aromatic residues in targets like COX-2 .

Methodological Insight : Perform molecular docking (AutoDock Vina) using crystal structures (PDB) to predict binding modes. Validate via mutagenesis studies .

How should researchers address contradictions in reported biological activity data?

Advanced Research Focus
Discrepancies may arise from:

  • Purity : Use HPLC (≥95% purity) and certified reference materials to standardize assays .
  • Assay Conditions : Varying pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) alter activity.
  • Metabolic Stability : Evaluate oxidative desulfurization by FMO/P450 enzymes, which may deactivate the compound .

Example : Inh 1 (a structural analog) showed species-dependent metabolism, emphasizing the need for cross-species validation .

What computational approaches are effective in predicting the stability and reactivity of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict tautomeric preferences (e.g., thione vs. thiol forms).
  • MD Simulations : Simulate solvation effects in water/DMSO to assess stability under experimental conditions .

How do structural modifications at the 6-position impact biological activity?

Q. Structure-Activity Relationship (SAR) Focus

  • Electron-Withdrawing Groups (e.g., 3-Iodophenyl) : Enhance binding to hydrophobic enzyme pockets .
  • Vinyl Group : Introduces rigidity, improving selectivity for targets like β-glucuronidase .

Q. Advanced Research Focus

  • Disorder : Co-crystallized solvents or counterions (e.g., perchlorate) require multi-component refinement .
  • Twinned Data : Use SHELXL’s TWIN command to model pseudo-merohedral twinning .

How can metabolic pathways be characterized to improve pharmacokinetic profiles?

Q. Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.
  • Key Pathways : Oxidative desulfurization (FMO-mediated) and vinyl group epoxidation .

What purification techniques are optimal for isolating this compound?

Q. Basic Research Focus

  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Chromatography : Silica gel (hexane/ethyl acetate gradient) resolves thioxo derivatives .

How does the compound’s stability vary under different experimental conditions?

Q. Methodology :

  • Thermal Stability : TGA analysis (decomposition >200°C).
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Notes

  • Data extrapolated from structurally analogous compounds due to limited direct studies on the vinyl derivative.
  • Computational and experimental validations are recommended for novel applications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one

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